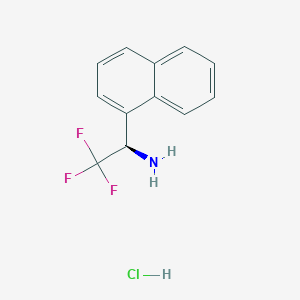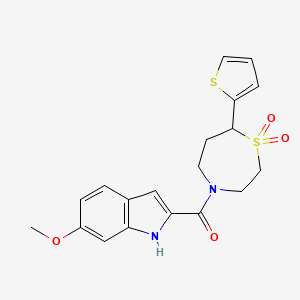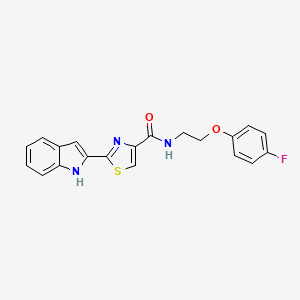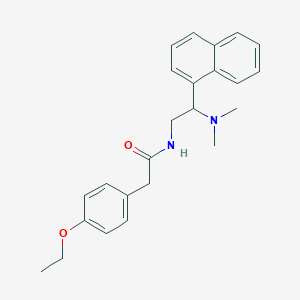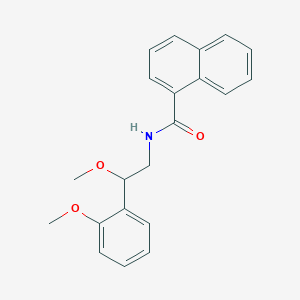![molecular formula C22H21ClN2O5S B2807679 6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111164-87-4](/img/structure/B2807679.png)
6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline often involves the use of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 460.93. Other properties such as melting point, boiling point, solubility, and stability are not mentioned in the search results.科学的研究の応用
Synthesis and Medicinal Chemistry
- The compound has been involved in the synthesis of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, indicating its utility in developing novel chemical entities with potential biological activities (Mizuno et al., 2006).
- It has been used as a precursor in the synthesis of functionalized aminoquinolines, showing potential for antiplasmodial and antifungal activities, highlighting its role in the development of new therapeutics (Vandekerckhove et al., 2015).
Pharmacological Applications
- A novel class of 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core, where the compound likely serves as a structural motif, has been developed for the potential treatment of cognitive disorders associated with Alzheimer's disease. This underscores its significance in neuroscience and pharmacology research (Grychowska et al., 2016).
Crystallography and Structural Chemistry
- Studies on isomeric quinolines have explored the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in crystal structures, suggesting the compound's utility in understanding molecular interactions and designing materials with specific properties (de Souza et al., 2015).
Chemical Transformations and Synthetic Methodologies
- Research into the synthesis and antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives reveals the compound's role in the development of antimicrobial agents, demonstrating its importance in addressing microbial resistance challenges (Biointerface Research in Applied Chemistry, 2019).
将来の方向性
Compounds with a pyrrolidine ring, like 6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline, are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the biological activities of this compound and its potential applications in drug design .
特性
IUPAC Name |
[6-chloro-4-(3,4-dimethoxyphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-29-19-8-6-15(12-20(19)30-2)31(27,28)21-16-11-14(23)5-7-18(16)24-13-17(21)22(26)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNVIQOVBRZGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


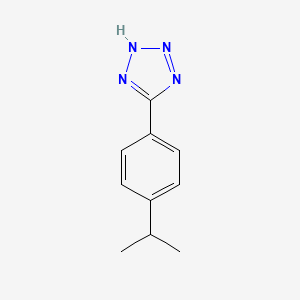
![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)
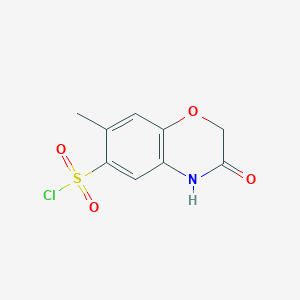
![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)
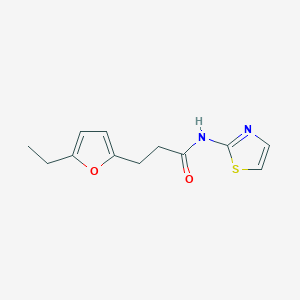
![4-Ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2807605.png)
